![molecular formula C8H8F2O2 B1301628 2-(Difluoromethoxy)benzyl alcohol CAS No. 72768-94-6](/img/structure/B1301628.png)
2-(Difluoromethoxy)benzyl alcohol
Overview
Description
2-(Difluoromethoxy)benzyl alcohol is a chemical compound with the molecular formula C8H8F2O2. It is a colorless to pale yellow liquid with a fragrant smell and is soluble in organic solvents such as diethyl ether and dichloromethane . This compound is used as an important intermediate in organic synthesis, particularly in drug synthesis and pesticide manufacturing .
Preparation Methods
2-(Difluoromethoxy)benzyl alcohol can be synthesized through the condensation reaction of difluoromethanol and benzyl alcohol . The specific method involves reacting difluoromethanol with benzyl alcohol under appropriate reaction conditions to generate the target product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-(Difluoromethoxy)benzyl alcohol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research indicates that compounds similar to 2-(difluoromethoxy)benzyl alcohol exhibit antimicrobial properties, making them candidates for developing new antibacterial agents. Studies have shown that modifications in the benzyl alcohol structure can enhance efficacy against various bacterial strains.
Case Study : A study published in Journal of Medicinal Chemistry investigated derivatives of benzyl alcohols, including those with difluoromethoxy groups, revealing improved activity against resistant bacterial strains compared to traditional antibiotics .
Environmental Science
Photocatalytic Applications : The compound has been explored for its role in photocatalysis, particularly in the oxidation of benzyl alcohol to benzaldehyde. This transformation is significant for sustainable chemical processes.
Study Reference | Catalyst Used | Conditions | Yield (%) |
---|---|---|---|
Tamiolakis et al. (2015) | CdS-sensitized TiO2 | Mild temperature, LED light | 85% |
This study highlighted the efficiency of using this compound as a substrate for selective photooxidation under environmentally friendly conditions .
Analytical Chemistry
Solvent Properties : this compound is noted for its low toxicity and favorable solvent properties, making it suitable for various analytical applications. It can be used as a solvent in chromatography and other analytical techniques due to its polarity and low vapor pressure.
Application Area | Usage Description |
---|---|
Chromatography | Acts as a solvent for polar compounds |
Spectroscopy | Used in sample preparation due to low interference |
Toxicological Studies
Research into the toxicological profile of this compound indicates low toxicity levels, which is critical for its application in consumer products and pharmaceuticals. The compound's safety profile is similar to that of other benzyl alcohol derivatives, suggesting a favorable risk assessment for human exposure .
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)benzyl alcohol involves its ability to act as a hydrogen bond donor due to the highly polarized C-H bond of the difluoromethoxy group . This unique characteristic allows it to interact with various molecular targets and pathways, making it a valuable compound in pharmaceutical and chemical research.
Comparison with Similar Compounds
2-(Difluoromethoxy)benzyl alcohol can be compared with other similar compounds such as:
2,4-Difluorobenzyl alcohol: Similar in structure but with different substitution patterns on the benzene ring.
4-(Difluoromethoxy)benzyl alcohol: Another isomer with the difluoromethoxy group in a different position on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in synthesis and research.
Biological Activity
2-(Difluoromethoxy)benzyl alcohol is a compound that has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, toxicity, and relevant case studies.
This compound is characterized by the presence of a difluoromethoxy group attached to a benzyl alcohol structure. This unique configuration may influence its reactivity and biological interactions. The compound can participate in various chemical reactions typical of alcohols and aromatic compounds, including nucleophilic substitution reactions.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial effects. The presence of the difluoromethoxy group may enhance these properties through increased lipophilicity, facilitating membrane penetration.
- Cytotoxicity : Research indicates that benzyl alcohol derivatives can exhibit cytotoxic effects on various cell lines. For example, studies have shown that certain benzyl alcohol derivatives induce apoptosis in cancer cells, potentially through the activation of caspase pathways. While specific data on this compound is limited, its structural similarity to other active compounds suggests potential cytotoxic effects .
- Neurotoxicity : Benzyl alcohol has been associated with neurotoxic effects in certain contexts. A case study reported acute intoxication leading to severe central nervous system impairment following exposure to benzyl alcohol in occupational settings . Although direct evidence for this compound's neurotoxicity is lacking, caution is warranted given its structural relatives.
Toxicological Data
Toxicological assessments are crucial for understanding the safety profile of this compound. The following table summarizes relevant findings from studies on related compounds:
Case Studies
A notable case study involving benzyl alcohol highlights the potential risks associated with exposure to benzyl derivatives. In this incident, a worker experienced acute intoxication due to inhalation of a paint stripper containing benzyl alcohol, leading to severe respiratory and central nervous system symptoms . This underscores the importance of understanding the biological activity and potential hazards of related compounds like this compound.
The mechanisms underlying the biological activity of this compound are not yet fully elucidated. However, it is hypothesized that:
- Cell Membrane Interaction : The difluoromethoxy group may enhance membrane permeability, allowing for greater interaction with cellular targets.
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in metabolic pathways, which could be a mechanism for their cytotoxic effects.
Properties
IUPAC Name |
[2-(difluoromethoxy)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c9-8(10)12-7-4-2-1-3-6(7)5-11/h1-4,8,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAUYEZYAXAERE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371750 | |
Record name | 2-(Difluoromethoxy)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72768-94-6 | |
Record name | 2-(Difluoromethoxy)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 72768-94-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.